molecular formula C19H18ClN3O B10857390 Nlrp3-IN-18

Nlrp3-IN-18

Cat. No.: B10857390
M. Wt: 339.8 g/mol
InChI Key: FVFXAPATLSJYGX-HNNXBMFYSA-N
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Description

NLRP3-IN-18 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating inflammatory responses. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18, which are involved in various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLRP3-IN-18 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

NLRP3-IN-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .

Scientific Research Applications

NLRP3-IN-18 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammatory pathways.

    Biology: Investigated for its effects on cellular processes and signaling pathways related to inflammation and immune responses.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NLRP3 inflammasome .

Mechanism of Action

NLRP3-IN-18 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent recruitment of the adaptor protein apoptosis-associated speck-like protein and the effector cysteine protease procaspase-1. This inhibition blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines interleukin-1 beta and interleukin-18 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to NLRP3-IN-18 include other NLRP3 inflammasome inhibitors such as:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein. Its distinct chemical structure allows for effective inhibition of the NLRP3 inflammasome with potentially fewer off-target effects compared to other inhibitors. This makes this compound a valuable tool for studying the NLRP3 inflammasome and developing new therapeutic strategies .

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[[(2S)-oxolan-2-yl]methyl]phthalazin-1-amine

InChI

InChI=1S/C19H18ClN3O/c20-14-9-7-13(8-10-14)18-16-5-1-2-6-17(16)19(23-22-18)21-12-15-4-3-11-24-15/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)/t15-/m0/s1

InChI Key

FVFXAPATLSJYGX-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@H](OC1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC(OC1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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